C19H26Fno2
Description
C₁₉H₂₆FNO₂ (CAS No. 477871-24-2) is a fluorinated organic compound with a molecular weight of 319.42 g/mol . Fluorine’s electronegativity and small atomic radius often enhance metabolic stability and bioavailability in drug design, making this compound a candidate for targeted biological activity .
Properties
Molecular Formula |
C19H26FNO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]butan-1-one |
InChI |
InChI=1S/C19H26FNO2/c1-2-5-17(22)21-13-12-19(23)11-4-3-6-16(19)18(21)14-7-9-15(20)10-8-14/h7-10,16,18,23H,2-6,11-13H2,1H3 |
InChI Key |
CSFSBBSLGDYJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves the reaction of cycloheptylamine with 3-fluoropropoxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis research.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C₁₉H₂₆FNO₂, two structurally and functionally relevant compounds are analyzed:
C₂₀H₂₆NO₂ (CAS No. 2238-77-9)
- Molecular Weight : 344.17 g/mol .
- Structure : Contains a diphenyl-hydroxypentyl backbone with a quaternary ammonium iodide group.
- Key Differences: Halogen Substitution: C₂₀H₂₆NO₂ lacks fluorine but includes an iodide ion, which increases polarity and solubility in polar solvents compared to C₁₉H₂₆FNO₂ . Bioavailability: Both compounds have moderate bioavailability (score ~0.55), but the iodine in C₂₀H₂₆NO₂ may reduce BBB permeability due to higher molecular weight and ionic character .
C₉H₁₉ClN₂O₂ (CAS No. 1173206-71-7)
- Molecular Weight : 222.71 g/mol .
- Structure : Features a chlorine atom and a Boc-protected azetidine ring.
- Key Differences: Halogen Impact: Chlorine’s larger size and lower electronegativity compared to fluorine result in weaker hydrogen bonding and altered pharmacokinetics. C₉H₁₉ClN₂O₂ exhibits higher solubility (5.77–38.4 mg/mL) than typical fluorinated compounds, likely due to its smaller size and polar groups .
Data Table: Comparative Analysis
| Property | C₁₉H₂₆FNO₂ | C₂₀H₂₆NO₂ | C₉H₁₉ClN₂O₂ |
|---|---|---|---|
| Molecular Weight (g/mol) | 319.42 | 344.17 | 222.71 |
| Halogen | Fluorine | Iodide (ionic) | Chlorine |
| Solubility (mg/mL) | Not reported | Not reported | 5.77–38.4 |
| Bioavailability Score | ~0.55 (inferred) | ~0.55 | ~0.55 |
| Synthetic Complexity | High (fluorination) | Moderate (quaternary salt) | Moderate (reductive amination) |
Research Findings and Implications
Halogen Effects: Fluorine in C₁₉H₂₆FNO₂ enhances metabolic stability and lipophilicity compared to chlorine or iodine analogs, making it more suitable for CNS-targeted drugs .
Molecular Weight Impact: C₁₉H₂₆FNO₂’s higher molecular weight (319.42 vs. 222.71 g/mol) may reduce aqueous solubility but improve membrane permeability, balancing bioavailability .
Functional Group Trade-offs: The absence of ionic groups (unlike C₂₀H₂₆NO₂) in C₁₉H₂₆FNO₂ likely improves oral absorption but may limit solubility in aqueous environments .
Biological Activity
C19H26FNO2, a compound of interest in various biological studies, has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Carbon (C) : 19 atoms
- Hydrogen (H) : 26 atoms
- Fluorine (F) : 1 atom
- Nitrogen (N) : 1 atom
- Oxygen (O) : 2 atoms
This structure contributes to its lipophilicity and biological activity, influencing its interaction with biological targets.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antiviral Activity :
- Cytotoxicity :
- Antioxidant Activity :
Table 1: Biological Activity Overview of this compound Derivatives
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | H5N1 | 9.7 | |
| Cytotoxic | MCF-7 | 20.1 | |
| Cytotoxic | KB-V1 | 14 | |
| Antioxidant | DPPH Assay | 0.8 - 2.49 |
Case Studies
-
Antiviral Efficacy Against H5N1 :
A study evaluated the antiviral properties of this compound derivatives against H5N1, revealing a significant inhibition rate with minimal cytotoxicity. The most effective compounds were those with higher lipophilicity and specific substituents on their anilide rings . -
Cancer Cell Line Testing :
In a series of experiments involving various cancer cell lines, derivatives of this compound were found to exhibit potent cytotoxicity, outperforming standard treatments in some cases. The mechanism was attributed to interference with tubulin polymerization and reactive oxygen species (ROS) formation . -
Antioxidant Properties :
Although initial tests showed low antioxidant activity compared to L-ascorbic acid, further modifications to the compound's structure improved its efficacy in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions .
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